Tert-butyl isothiazol-3-ylcarbamate

Description

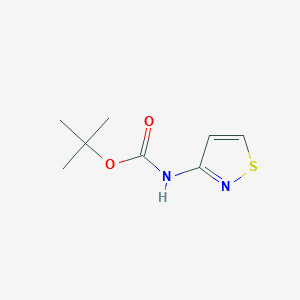

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-(1,2-thiazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)9-6-4-5-13-10-6/h4-5H,1-3H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQPAFHESRAVIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl Isothiazol 3 Ylcarbamate and Analogous Isothiazolylcarbamates

Direct Synthesis of Tert-butyl Isothiazol-3-ylcarbamate

The most direct route to this compound involves the functionalization of an isothiazole (B42339) ring that already possesses the necessary carbon framework at the 3-position. This is typically achieved through modern variations of classic name reactions, allowing for the efficient installation of the carbamate (B1207046) group.

Curtius Rearrangement-Based Approaches from Isothiazole-3-carboxylic Acid Precursors

The Curtius rearrangement is a powerful and versatile method for converting carboxylic acids into isocyanates, which are key intermediates in the synthesis of carbamates. nih.govrsc.org The reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to the isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This transformation is highly valued for its tolerance of a wide array of functional groups and the complete retention of stereochemistry during the rearrangement process. researchgate.net

In the context of this compound synthesis, the starting material is isothiazole-3-carboxylic acid. This precursor is first converted into isothiazole-3-carbonyl azide. researchgate.net The subsequent thermal decomposition of this acyl azide generates the corresponding isothiazol-3-isocyanate. This highly reactive intermediate is not typically isolated but is immediately trapped in situ by a suitable nucleophile to yield the desired carbamate. nih.govorganic-chemistry.org

Reaction Conditions and Reagent Optimization (e.g., Diphenyl Phosphoryl Azide, Triethylamine (B128534), Tert-butanol)

Diphenyl phosphoryl azide (DPPA) is a widely used reagent for this transformation. researchgate.netrsc.org It serves as a stable and safe source of the azide moiety, reacting with the carboxylic acid to form a mixed phosphoric-carboxylic anhydride, which is then converted to the acyl azide. DPPA is favored for its ease of handling compared to other azidating agents. enamine.netcommonorganicchemistry.com

Triethylamine (TEA) is a common organic base used in this reaction. researchgate.net Its primary role is to deprotonate the carboxylic acid, forming a carboxylate anion. This anion then reacts with DPPA, facilitating the formation of the acyl azide intermediate.

Tert-butanol (B103910) serves as the nucleophile that traps the isocyanate intermediate. wikipedia.org The reaction between the isothiazol-3-isocyanate and tert-butanol yields the final product, this compound. This specific alcohol is used to introduce the tert-butoxycarbonyl (Boc) protecting group, a common motif in organic synthesis. wikipedia.org

The reaction is typically carried out in an inert solvent, such as toluene (B28343) or tetrahydrofuran (B95107) (THF), under reflux or at elevated temperatures to promote the rearrangement of the acyl azide. researchgate.netresearchgate.net

| Reagent | Role in Synthesis | Key Characteristics |

| Isothiazole-3-carboxylic Acid | Starting material | The foundational isothiazole core. researchgate.net |

| Diphenyl Phosphoryl Azide (DPPA) | Azide source | Shelf-stable liquid, facilitates one-pot synthesis. enamine.net |

| Triethylamine (TEA) | Base | Activates the carboxylic acid for reaction with DPPA. researchgate.net |

| Tert-butanol | Nucleophile/Solvent | Traps the isocyanate intermediate to form the Boc-carbamate. wikipedia.org |

| Toluene/THF | Solvent | Inert medium for the reaction. researchgate.netresearchgate.net |

Broader Strategies for Isothiazole Ring System Formation

Beyond the direct functionalization of a pre-formed isothiazole, the synthesis of isothiazolylcarbamates can be approached by first constructing the isothiazole ring itself. These methods are fundamental in heterocyclic chemistry and offer access to a wide variety of substituted isothiazoles. Retrosynthetic analysis reveals several key strategies for forming the isothiazole ring. thieme-connect.com

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common strategy for forming heterocyclic rings, where a single molecule containing all the necessary atoms undergoes a ring-closing reaction. For isothiazoles, this typically involves the formation of the crucial S-N bond.

One notable method is the oxidative cyclization of 3-aminopropenethiones. This solvent-free approach can be performed using chromium trioxide on silica (B1680970) gel, either at room temperature or under microwave irradiation, to yield 4-cyanoisothiazoles. thieme-connect.com Another example involves the intramolecular condensation of a molecule containing an activated methylene (B1212753) fragment and a cyano group to form the isothiazole ring. thieme-connect.com More recently, an unexpected intramolecular cyclization of N-propargylsulfinylamides promoted by trifluoroacetic acid has been developed to afford polysubstituted isothiazoles. acs.org

(4+1)-Heterocyclization Pathways

In (4+1)-heterocyclization, the isothiazole ring is assembled from a four-atom fragment and a single-atom fragment. This approach is highly convergent and can be very efficient.

A user-friendly and carbon-economic method involves the reaction of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate. organic-chemistry.org This metal- and catalyst-free reaction proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form 3,5-disubstituted isothiazoles. organic-chemistry.org Another example of a (4+1) approach is the reaction of a compound containing a C-C-C-N fragment with a sulfur-donating reagent like sulfur dichloride (S₂Cl₂). thieme-connect.com The choice of base can be critical in these reactions; for instance, a combination of 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine was found to be superior to using either base alone in certain syntheses. thieme-connect.comthieme-connect.com

(3+2)-Heterocyclization Methodologies

The (3+2)-heterocyclization approach involves the reaction of a three-atom component with a two-atom component to construct the five-membered isothiazole ring. thieme-connect.com

A key example of this pathway is the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate (B1210189). In this reaction, the α,β-unsaturated aldehyde provides the three-carbon backbone, while the ammonium thiocyanate acts as a donor of the N-S fragment, leading to the formation of 4-arylisothiazoles. thieme-connect.com Another variation involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles. In this process, the α-thiavinyl carbenoid intermediate formed from the thiadiazole acts as a 1,3-dipole equivalent that reacts with the nitrile (a C-N fragment) to yield the isothiazole ring. thieme-connect.com

| Synthetic Strategy | Description | Example Starting Materials |

| Intramolecular Cyclization | A single molecule containing a C-C-C-N-S or C-C-C-S and a nitrogen source cyclizes. thieme-connect.comacs.org | 3-Aminopropenethiones, N-propargylsulfinylamides. thieme-connect.comacs.org |

| (4+1)-Heterocyclization | A four-atom fragment (e.g., C-C-C-N) reacts with a one-atom sulfur source. thieme-connect.comorganic-chemistry.org | β-Ketothioamides + Ammonium Acetate, 2-Amino-dinitrotoluene + S₂Cl₂. thieme-connect.comorganic-chemistry.org |

| (3+2)-Heterocyclization | A three-atom fragment (e.g., C-C-C) reacts with a two-atom N-S fragment. thieme-connect.com | α,β-Unsaturated Aldehydes + Ammonium Thiocyanate. thieme-connect.com |

Synthesis from Other Heterocyclic Compounds (e.g., Isoxazoles, Dihydro-2H-pyrroles)

The formation of the isothiazole ring system can sometimes be achieved through the chemical transformation of other pre-existing heterocyclic structures. These methods leverage ring-opening and recyclization cascades to rearrange the atoms of a starting heterocycle into the desired isothiazole core.

From Isoxazoles: The conversion of isoxazoles into isothiazoles is a known ring transformation reaction. Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. youtube.com The synthesis typically proceeds by reacting an isoxazole (B147169) with a sulfur source. For instance, the reaction of certain isoxazole derivatives with reagents like phosphorus pentasulfide can induce a ring transformation where the oxygen atom of the isoxazole ring is replaced by a sulfur atom, yielding the corresponding isothiazole. While not a direct synthesis of the final carbamate, this method provides a viable route to the isothiazole backbone, which can then undergo further functionalization to introduce the carbamate group. The general mechanism for forming isoxazoles often involves the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound, which cyclizes and dehydrates to form the aromatic ring. youtube.com

From Dihydro-2H-pyrroles: The synthesis of isothiazoles from dihydro-2H-pyrrole derivatives is less common. Dihydro-2H-pyrroles, also known as pyrrolines, are five-membered nitrogen-containing heterocycles. nih.gov The conversion to an isothiazole would require significant bond cleavage and the introduction of a sulfur atom, representing a complex transformation. However, formal [3+2] cycloaddition reactions involving 2H-azirines (which can be considered strained precursors) with various alkenes are used to prepare Δ¹-pyrrolines. nih.gov While a direct, well-documented pathway from common dihydro-2H-pyrroles to isothiazoles is not prevalent in the literature, the Paal-Knorr reaction of 2,2-disubstituted 1,4-diketones can yield intermediate 2-hydroxy-3,4-dihydro-2H-pyrroles. capes.gov.br

Hantzsch Synthesis and Related Routes for Azole Derivatives

The Hantzsch synthesis is a classical multi-component reaction primarily used for the synthesis of dihydropyridines and thiazoles. wikipedia.orgbepls.com The Hantzsch thiazole (B1198619) synthesis specifically involves the condensation of an α-haloketone with a thioamide or thiourea. mdpi.comorganic-chemistry.org This reaction provides a direct and efficient route to the thiazole ring, an isomer of isothiazole.

The general reaction proceeds via the following steps:

Nucleophilic attack of the sulfur atom from the thioamide/thiourea onto the α-carbon of the haloketone, displacing the halide.

Subsequent intramolecular cyclization via condensation between the nitrogen atom and the ketone carbonyl group.

Dehydration of the resulting heterocyclic alcohol to form the aromatic thiazole ring.

This method is highly versatile and can be performed under various conditions, including conventional heating, microwave irradiation, and using solid-supported catalysts to improve efficiency and environmental friendliness. bepls.commdpi.comnih.gov For example, a one-pot, multi-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes has been shown to produce Hantzsch thiazole derivatives in high yields (79-90%) using a reusable silica-supported tungstosilisic acid catalyst. mdpi.com

While the Hantzsch synthesis directly yields thiazoles, not isothiazoles, its principles are fundamental in heterocyclic chemistry for constructing five-membered rings containing sulfur and nitrogen. The synthesis of the required isothiazole core for this compound would necessitate alternative strategies.

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Thiazole Synthesis This table illustrates the general advantages of microwave assistance in a representative Hantzsch reaction, as reported in the literature.

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | 8 hours | 30 minutes | nih.gov |

| Solvent | Methanol (reflux) | Methanol | nih.gov |

| Product Yield | Lower | Higher (e.g., up to 95%) | nih.gov |

| Workup | Requires rigorous purification | Simpler purification | nih.gov |

General Carbamate Synthesis Principles Relevant to Isothiazolylcarbamates

The introduction of the tert-butylcarbamate (B1260302) group onto the 3-amino position of the isothiazole ring is the final key step in synthesizing the target molecule. This transformation can be accomplished using several general and reliable methods for carbamate formation. These methods typically start with a 3-aminoisothiazole precursor.

The use of phosgene (B1210022) (COCl₂) and its derivatives, such as triphosgene (B27547), is a traditional and highly effective method for synthesizing carbamates. mdpi.comresearchgate.net The high toxicity of phosgene gas has led to the development of safer, solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate). mdpi.com

The general synthesis involves two main steps:

Formation of an isocyanatoisothiazole: 3-Aminoisothiazole is reacted with phosgene or triphosgene. This reaction converts the primary amine into a highly reactive isocyanate intermediate (isothiazol-3-yl isocyanate), releasing HCl as a byproduct.

Trapping with Alcohol: The in situ generated isocyanate is then immediately reacted with tert-butanol. The alcohol's hydroxyl group attacks the electrophilic carbon of the isocyanate, forming the stable this compound product.

This approach is highly efficient but requires careful handling of toxic reagents and byproducts. mdpi.comnih.gov

As a green chemistry alternative, carbon dioxide (CO₂) has emerged as an attractive C1 building block for carbamate synthesis, replacing toxic phosgene. nih.govgoogle.com These methods are considered more environmentally benign. nih.gov A common approach is a three-component coupling reaction involving an amine, CO₂, and an electrophile (e.g., an alkyl halide). organic-chemistry.org

For the synthesis of an isothiazolylcarbamate, the reaction would proceed as follows:

3-Aminoisothiazole reacts with CO₂, often in the presence of a strong, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to form a carbamate salt intermediate. nih.govorganic-chemistry.org

This intermediate is then alkylated with a tert-butyl source, such as tert-butyl halide, to yield the final product.

Recent advancements have focused on continuous flow systems, which can significantly reduce reaction times and improve control over the introduction of gaseous CO₂. nih.gov Another variation employs cesium carbonate as the base in a polar aprotic solvent like DMF, allowing the reaction to proceed at ambient temperature and pressure. google.com

Isocyanates are key intermediates in many carbamate synthesis routes. nih.gov The reaction between an isocyanate and an alcohol is a direct and high-yielding method for forming the carbamate bond. nih.gov

There are two primary strategies relevant to isothiazolylcarbamates:

Reaction of 3-Aminoisothiazole with a Boc-Donating Reagent: The most common laboratory-scale method for introducing a tert-butoxycarbonyl (Boc) protecting group, which is structurally a tert-butyl carbamate, is the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). 3-Aminoisothiazole would be reacted with Boc₂O, typically in the presence of a base like triethylamine or in a solvent like dichloromethane (B109758) or THF, to directly afford this compound. This method avoids the handling of highly toxic isocyanates or phosgene.

Reaction of Isothiazol-3-yl Isocyanate with tert-Butanol: This route involves the pre-formation or in situ generation of isothiazol-3-yl isocyanate. This can be achieved through non-phosgene methods, such as the thermal decomposition of a precursor carbamate or via a Curtius, Hofmann, or Lossen rearrangement of a corresponding carboxylic acid derivative. mdpi.com The resulting isothiazol-3-yl isocyanate is then reacted with tert-butanol to furnish the desired product. nih.gov The synthesis of tert-butyl isocyanate itself can be achieved by reacting tert-butylamine (B42293) with phosgene in the presence of an inert solvent. google.com

Table 2: Overview of General Carbamate Synthesis Methods

| Method | Key Reagents for Isothiazole Substrate | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Phosgene-Derived | 3-Aminoisothiazole, Phosgene (or Triphosgene), tert-Butanol | High efficiency, well-established | Uses highly toxic reagents, corrosive byproducts (HCl) | mdpi.comnih.gov |

| Carbon Dioxide-Mediated | 3-Aminoisothiazole, CO₂, Base (e.g., DBU), tert-Butyl Halide | Environmentally benign, avoids toxic phosgene | May require pressurized systems or longer reaction times | nih.govgoogle.comorganic-chemistry.org |

| Isocyanate-Based (via Boc₂O) | 3-Aminoisothiazole, Di-tert-butyl dicarbonate (Boc₂O) | Mild conditions, high yield, operationally simple, avoids toxic reagents | Reagent can be costly for large-scale synthesis | organic-chemistry.org |

| Isocyanate-Based (via Isocyanate) | Isothiazol-3-yl isocyanate, tert-Butanol | Direct and clean reaction | Requires synthesis of the isocyanate intermediate, which can be hazardous | mdpi.comnih.gov |

Chemical Transformations and Derivatization Strategies of Tert Butyl Isothiazol 3 Ylcarbamate

Reactions Involving the Carbamate (B1207046) Moiety

The carbamate group in tert-butyl isothiazol-3-ylcarbamate offers a versatile handle for various chemical modifications.

Cleavage and Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions. acsgcipr.orgorganic-chemistry.org The removal of the Boc group from this compound is a critical step in many synthetic pathways, yielding the corresponding 3-aminoisothiazole.

Common reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in solvents such as dichloromethane (B109758) (DCM) or dioxane. nih.govarizona.edu The mechanism of acid-catalyzed cleavage involves the formation of a tert-butyl cation and carbon dioxide, resulting in the free amine. semanticscholar.org To prevent unwanted side reactions caused by the tert-butyl cation, such as the alkylation of nucleophilic sites, scavenger reagents like thiophenol are often added. acsgcipr.orgnih.gov

Alternative, milder methods have also been developed to enhance selectivity, especially in the presence of other acid-sensitive functional groups. acsgcipr.org These include the use of:

Oxalyl chloride in methanol: This system provides a mild and selective deprotection of N-Boc groups at room temperature. nih.gov

Silica (B1680970) gel in refluxing toluene (B28343): This method has been shown to be effective for the cleavage of tert-butyl esters and can be applied to carbamates. researchgate.netlookchem.com

Fluorinated alcohols: Solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and hexafluoroisopropanol (HFIP) can facilitate the thermolytic cleavage of tert-butyl carbamates. researchgate.net

Solid acid catalysts: Heterogeneous catalysts, such as Montmorillonite K10 clay or H-BEA zeolite, offer an efficient and reusable option for N-Boc deprotection, particularly in continuous flow systems. researchgate.net

Table 1: Selected Reagents for Boc Deprotection

Reagent/System Conditions Key Features Citation Trifluoroacetic Acid (TFA) Anhydrous, often with scavengers Common, strong acid cleavage acsgcipr.orgnih.gov Hydrochloric Acid (HCl) in Dioxane Anhydrous, room temperature Efficient and selective arizona.edu Oxalyl Chloride in Methanol Room temperature Mild and selective nih.gov Silica Gel Refluxing toluene Heterogeneous, mild conditions researchgate.netlookchem.com Fluorinated Alcohols (TFE, HFIP) Thermolytic Clean conversion researchgate.net Solid Acid Catalysts (e.g., H-BEA zeolite) Continuous flow, elevated temperature Efficient, reusable catalyst researchgate.net

Transformation into Urea (B33335) and Carbamamide Derivatives via Reaction with Amines

The carbamate functionality of this compound can be converted into urea and carbamamide derivatives through reactions with amines. organic-chemistry.org This transformation typically proceeds through an isocyanate intermediate. organic-chemistry.orgnih.gov The in situ generation of the isocyanate from the Boc-protected amine, followed by trapping with a primary or secondary amine, leads to the formation of unsymmetrical ureas. nih.govnih.gov

Several methods can be employed for this conversion:

Base-mediated conversion: The use of a base like tert-butyllithium (B1211817) (t-BuOLi) can facilitate the formation of an isocyanate intermediate from the Boc-protected amine, which then reacts with an amine to yield the corresponding urea. nih.govresearchgate.net

Use of activating agents: Reagents like di-tert-butyl dicarbonate (B1257347) or chloroformates in the presence of sodium azide (B81097) can convert a carboxylic acid to an acyl azide, which undergoes a Curtius rearrangement to form an isocyanate. This isocyanate can then be trapped by an amine to form a urea derivative. organic-chemistry.orgorganic-chemistry.org

Metal-catalyzed reactions: Trimethylaluminum can mediate the reaction between carbamates and amines to produce bi-, tri-, and tetra-substituted ureas. organic-chemistry.org

The synthesis of phenyl thiazolyl urea and carbamate derivatives has been explored for their potential as inhibitors of bacterial cell-wall biosynthesis. nih.gov

Base-Mediated Reactions (e.g., Deprotonation with Lithium Bis(trimethylsilyl)amide)

The carbamate proton of this compound can be abstracted by a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS). nih.govscispace.com This deprotonation generates a lithium salt of the carbamate, which can then participate in subsequent reactions. The use of LiHMDS is advantageous due to its high basicity and steric hindrance, which minimizes side reactions. scispace.comresearchgate.net

The resulting anion can potentially react with various electrophiles, allowing for further functionalization at the nitrogen atom of the carbamate. However, the specific reactivity of the deprotonated this compound with electrophiles would depend on the reaction conditions and the nature of the electrophile.

Functionalization of the Isothiazole (B42339) Ring System

The isothiazole ring itself is a key structural motif that can be modified to introduce a variety of substituents, thereby altering the properties of the molecule.

Nucleophilic Substitution Reactions on the Isothiazole Core

The isothiazole ring can undergo nucleophilic substitution reactions, particularly when activated by electron-withdrawing groups or when containing a suitable leaving group. thieme-connect.com The reactivity of the isothiazole core towards nucleophiles is influenced by the position of substitution and the nature of the substituents present on the ring. rsc.orgmedwinpublishers.com

For instance, isothiazoles with chlorine atoms at the 4- and 5-positions and an electron-withdrawing group at the 3-position readily undergo nucleophilic substitution. thieme-connect.com Reactions with various nucleophiles such as alkoxides, thiolates, and amines have been reported, leading to the corresponding substituted isothiazole derivatives. thieme-connect.com

Cross-Coupling Methodologies for Isothiazole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the functionalization of the isothiazole ring. youtube.comthieme-connect.comnih.govyoutube.com These reactions typically involve the coupling of a halogenated or triflated isothiazole with an organometallic reagent. arkat-usa.org

Common cross-coupling reactions applicable to isothiazoles include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo- or triflyloxy-isothiazole with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is a versatile method for introducing aryl, heteroaryl, and alkyl groups onto the isothiazole ring. libretexts.orgacs.org

Stille Coupling: This reaction utilizes organotin reagents as the coupling partners for halo- or triflyloxy-isothiazoles. libretexts.orgnih.govnih.gov While effective, the toxicity of organotin compounds is a significant drawback. nih.gov

Heck Coupling: This reaction involves the coupling of a halo-isothiazole with an alkene.

Sonogashira Coupling: This method is used to introduce alkyne moieties onto the isothiazole ring.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling a halo-isothiazole with an amine.

These cross-coupling methodologies provide a robust platform for the synthesis of a wide array of functionalized isothiazole derivatives, which are valuable in various fields, including medicinal chemistry and materials science. nih.govnih.govrsc.orgacs.orggoogle.com

Table 2: Common Cross-Coupling Reactions for Isothiazole Functionalization

Reaction Organometallic Reagent Key Features Citation Suzuki-Miyaura Coupling Boronic acids/esters Versatile, mild conditions, readily available reagents libretexts.orgnih.gov Stille Coupling Organostannanes Tolerant to many functional groups, but reagents are toxic libretexts.orgnih.gov Heck Coupling Alkenes Forms C-C bonds with alkenes youtube.com Sonogashira Coupling Terminal alkynes Introduces alkynyl groups youtube.com Buchwald-Hartwig Amination Amines Forms C-N bonds youtube.com

Side-Chain Modifications Without Direct Heterocycle Involvement

The primary modification of the side-chain of this compound involves the tert-butoxycarbonyl (Boc) protecting group. The cleavage of this carbamate is a crucial step, yielding the free amino group at the 3-position of the isothiazole ring, which can then be used for further functionalization. The deprotection of the Boc group is a common transformation in organic synthesis and can be achieved under various conditions. lookchem.com

Alternatively, basic conditions can be utilized. A combination of aqueous methanolic potassium carbonate under reflux has been shown to be a highly effective deprotecting agent for tert-butyl carbamates on various NH-heteroarenes. researchgate.net Another method involves the use of tetra-n-butylammonium fluoride (B91410) (Bu4NF), which is a versatile reagent capable of cleaving various carbamates, including the tert-butyl group, under anhydrous conditions in solvents like tetrahydrofuran (B95107) (THF). lookchem.com The reaction with Bu4NF can often be performed at room temperature or with gentle heating. lookchem.com

The table below summarizes various deprotection strategies applicable to tert-butyl carbamates on heterocyclic systems.

Table 1: Deprotection Methods for Tert-Butyl Carbamates

| Reagent | Conditions | Notes |

|---|---|---|

| Aqueous Phosphoric Acid | 85 wt % | Mild, selective, and environmentally benign. nih.gov |

| Ytterbium triflate (catalyst) | Nitromethane, 45-50°C | Highly selective for t-butyl esters, but also applicable to Boc groups. niscpr.res.in |

| Potassium Carbonate | Aqueous Methanol, Reflux | Effective for NH-heteroarenes, especially those with electron-withdrawing groups. researchgate.net |

| Tetra-n-butylammonium fluoride (Bu4NF) | THF, room temp. or reflux | Versatile reagent, effective for various carbamates. lookchem.com |

Modification of Substituents on the Isothiazole Ring

The functionalization of the isothiazole ring itself provides a pathway to a diverse range of derivatives. thieme-connect.com These reactions can occur while the carbamate group at the 3-position is still present, or after its removal. The electronic nature of the carbamate substituent influences the reactivity of the ring.

Halogenation is a common electrophilic substitution reaction for isothiazoles. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms onto the ring, typically at the 5-position due to the directing effects of the ring heteroatoms. numberanalytics.com

Isothiazoles containing chlorine atoms at positions 4 and 5, particularly those with an electron-withdrawing group at position 3, are effective in nucleophilic substitution reactions. thieme-connect.com This makes halogenated isothiazoles valuable synthetic intermediates for introducing a wide variety of substituents. thieme-connect.com

Furthermore, the development of methods for the synthesis of substituted isothiazoles from other heterocyclic compounds has been explored. For example, 3,5-disubstituted isothiazoles have been prepared from isoxazoles by reacting them with phosphorus pentasulfide. medwinpublishers.com While not a direct modification of a pre-existing isothiazole, this highlights the strategies available for creating substituted isothiazole cores. The influence of substituents on the isothiazole ring's stability and reaction pathways is significant; electron-donating groups may favor direct ring-opening under certain metabolic conditions, whereas electron-withdrawing groups may lead to different pathways. nih.gov

The table below outlines some strategies for modifying substituents on the isothiazole ring.

Table 2: Ring Functionalization Reactions for Isothiazoles

| Reaction Type | Reagents/Conditions | Position(s) Affected | Resulting Functionality |

|---|---|---|---|

| Electrophilic Halogenation | N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) | Typically C5 | Bromo or Chloro substituent numberanalytics.com |

| Nitration | Nitric acid / Sulfuric acid | C5 | Nitro group numberanalytics.com |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., amine, alkoxide) on a halo-isothiazole | C4, C5 | Substitution of halogen with nucleophile thieme-connect.com |

Applications in Advanced Organic Synthesis and Chemical Development

As a Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The isothiazole (B42339) nucleus is a key structural motif in a variety of biologically active compounds. Tert-butyl isothiazol-3-ylcarbamate serves as a readily available starting material for the elaboration of this core into more complex heterocyclic systems, including heteroaryl-substituted sulfonamides and benzenesulfonamide (B165840) derivatives.

Synthesis of Heteroaryl-substituted Sulfonamide Compounds

While direct examples of utilizing this compound for the synthesis of a wide range of heteroaryl-substituted sulfonamides are not extensively documented in publicly available literature, the general synthetic strategies for creating such compounds often involve the coupling of a heteroaromatic amine with a sulfonyl chloride. The tert-butoxycarbonyl (Boc) protecting group on the isothiazole amine can be removed under acidic conditions to liberate the free amine, which can then be reacted with various heteroarylsulfonyl chlorides to yield the desired sulfonamide products. This approach allows for the modular construction of diverse sulfonamide libraries for screening purposes.

Synthesis of Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives from this compound follows a logical synthetic pathway. The initial step involves the deprotection of the Boc group, typically with an acid such as trifluoroacetic acid or hydrochloric acid, to yield 3-aminoisothiazole. This amine can then be reacted with a substituted benzenesulfonyl chloride in the presence of a base, such as pyridine, to form the corresponding N-(isothiazol-3-yl)benzenesulfonamide. This straightforward two-step process allows for the introduction of a wide variety of substituents on the benzene (B151609) ring, facilitating the exploration of structure-activity relationships. Research has demonstrated the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives, a structurally similar class of compounds, through the reaction of the corresponding aminothiazole with various benzenesulfonyl chlorides. nih.gov This established methodology strongly supports the feasibility of applying a similar approach to the isothiazole analogue.

Table 1: Key Intermediates in the Synthesis of Benzenesulfonamide Derivatives

| Compound Name | Structure | Role |

| This compound | Starting Material | |

| 3-Aminoisothiazole | Deprotected Intermediate | |

| Benzenesulfonyl Chloride | Ar-SO₂Cl | Coupling Partner |

| N-(Isothiazol-3-yl)benzenesulfonamide | Final Product |

Utilization as a Protecting Group for Nitrogen-Containing Moieties in Multi-step Syntheses

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. organic-chemistry.org In the context of this compound, the Boc group effectively masks the nucleophilicity of the 3-amino group of the isothiazole ring, preventing it from participating in unwanted side reactions during multi-step synthetic sequences.

This protection strategy allows chemists to perform various transformations on other parts of the isothiazole ring or on other functional groups within a larger molecule without affecting the amino group. Once the desired modifications are complete, the Boc group can be cleanly removed to reveal the free amine, which can then be used for subsequent functionalization. The deprotection is typically achieved using acids like trifluoroacetic acid in dichloromethane (B109758) or hydrogen chloride in an organic solvent. organic-chemistry.org This robust and reliable protection-deprotection protocol makes this compound a valuable intermediate for the synthesis of complex molecules where precise control over reactivity is crucial.

Building Block for the Construction of Diverse Chemical Libraries

The modular nature of this compound makes it an attractive building block for the construction of diverse chemical libraries for high-throughput screening and drug discovery programs. After deprotection of the Boc group, the resulting 3-aminoisothiazole can be readily diversified at the amino position through reactions with a wide array of building blocks.

For instance, coupling with a library of carboxylic acids would generate a library of amides, while reaction with a library of sulfonyl chlorides would produce a library of sulfonamides. Furthermore, the isothiazole ring itself can potentially be functionalized at other positions, adding another layer of diversity. This ability to rapidly generate a large number of structurally related yet distinct compounds is a cornerstone of modern medicinal chemistry, and this compound provides a convenient entry point into isothiazole-containing chemical space.

Development of Novel Reagents and Catalysts Incorporating the Isothiazole-Carbamate Motif

The development of novel reagents and catalysts is a continuous pursuit in organic chemistry to enable new transformations and improve the efficiency of existing ones. While specific examples of reagents or catalysts derived directly from this compound are not yet prominent in the literature, the inherent properties of the isothiazole-carbamate motif suggest potential in this area.

The nitrogen and sulfur atoms of the isothiazole ring, as well as the carbonyl oxygen of the carbamate (B1207046), could potentially act as coordination sites for metal ions. This opens the possibility of designing novel metal complexes with catalytic activity. For example, isothiazole-based ligands could be explored in transition metal catalysis for various cross-coupling reactions or asymmetric transformations. Further research in this direction could unlock new applications for this versatile chemical entity.

Investigation of Biological Activities in in Vitro Systems

Modulation of Voltage-Gated Sodium Channels

Research has highlighted the importance of the isothiazolylcarbamate scaffold in developing selective inhibitors for voltage-gated sodium channels (NaV). These channels are crucial for the initiation and propagation of action potentials in excitable cells.

While tert-butyl isothiazol-3-ylcarbamate itself is a precursor, the derivatives synthesized from it have shown potent and selective inhibitory activity against the NaV1.6 isoform. google.comgoogle.com In vitro studies using flux assays have determined the half-maximal inhibitory concentrations (IC50) of these derivative compounds. For instance, benzenesulfonamide (B165840) compounds derived from this compound have demonstrated significant potency for NaV1.6. google.com

One such example compound exhibited an IC50 value of 0.015 µM against NaV1.6, while its inhibitory concentration against NaV1.1 was significantly higher at 9.603 µM, and it showed minimal activity against NaV1.5 with an IC50 greater than 30.000 µM. google.com Another related compound showed an IC50 of 0.027 µM against NaV1.6 and 28.259 µM against NaV1.5. google.com This data underscores the potential for developing highly specific inhibitors from this chemical series.

Inhibitory Activity of a Benzenesulfonamide Derivative of this compound Against NaV Isoforms

| Isoform | IC50 (µM) |

|---|---|

| NaV1.6 | 0.015 |

| NaV1.1 | 9.603 |

This table presents data for a derivative compound synthesized using this compound as an intermediate. google.com

The development of selective NaV channel antagonists is of significant therapeutic interest. Non-selective sodium channel blockers can lead to undesirable side effects. For example, the blockage of NaV1.1 can be proconvulsant, whereas the inhibition of NaV1.6 is considered to have an anticonvulsant effect. google.comgoogle.com The derivatives of this compound have been specifically designed to spare the NaV1.1 and NaV1.5 isoforms, thereby aiming for an improved therapeutic profile. google.comgoogle.com

The selectivity of these compounds is a key aspect of their design, with the goal of reducing the side effects associated with the inhibition of NaV1.1 and NaV1.5. google.comgoogle.com The use of this compound is crucial in the synthetic pathway that leads to these selective NaV1.6 inhibitors. google.com

Antitumor Activity Research in Cell-Based Models

The isothiazole (B42339) nucleus is a component of various compounds investigated for their anticancer properties. Research has extended to isothiazolylcarbamates, revealing potential applications in oncology.

Studies have shown that certain isoxazolyl- and isothiazolylcarbamides, along with their precursors, exhibit notable antitumor activity. Aryl (1,2-azol-3-yl)carbamates, which are structurally related to this compound, serve as precursors in the synthesis of these biologically active carbamides. The research indicates that the carbamate (B1207046) moiety is a key functional group in this class of compounds being evaluated for their effects on cancer cells.

A significant finding from in vitro studies is the ability of some of the synthesized isothiazolylcarbamides to enhance the efficacy of existing cytostatic drugs. This suggests a potential synergistic effect where these compounds could be used in combination with standard chemotherapy agents to improve treatment outcomes. The investigation into these potentiating effects is a promising area of cancer research.

Exploration of Other In Vitro Pharmacological Targets

While the primary reported utility of this compound in the scientific literature is as an intermediate for the synthesis of selective NaV1.6 inhibitors and compounds with potential antitumor activity, the broader isothiazole and carbamate chemical motifs are found in a wide range of pharmacologically active molecules. However, specific in vitro studies on other pharmacological targets for this compound itself are not extensively documented in the currently available literature.

Enzyme Inhibition Studies (e.g., Gamma-Secretase Inhibitors)

There is no publicly available research data detailing the effects of this compound on any enzyme systems, including gamma-secretase.

Receptor Binding Assays

No studies have been published that investigate the binding affinity of this compound for any specific receptors.

Future Directions and Advanced Research Perspectives

Computational Chemistry and Structure-Activity Relationship (SAR) Elucidation

Computational methodologies are indispensable tools for accelerating the drug discovery and development process. For tert-butyl isothiazol-3-ylcarbamate, these techniques can provide profound insights into its chemical behavior and biological activity, guiding the design of more potent and selective molecules.

While specific molecular docking studies on this compound are not yet widely published, the principles of this technique are highly applicable. Molecular docking could be employed to predict the binding orientation and affinity of this compound and its derivatives within the binding sites of various biological targets. For instance, based on the known activity of its downstream products as sodium channel inhibitors, docking studies could elucidate the interactions of the isothiazole-carbamate core with different isoforms of voltage-gated sodium channels (NaV). sci-hub.semedwinpublishers.com Such studies would involve creating a three-dimensional model of the target protein and computationally placing the ligand into the active site to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular dynamics (MD) simulations can further enhance the understanding obtained from docking studies by providing a dynamic view of the ligand-receptor complex over time. An MD simulation of this compound bound to a target protein would reveal the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction. This information is crucial for validating docking predictions and for understanding the energetic and conformational changes that occur upon binding.

A hypothetical molecular dynamics simulation setup for studying the interaction of this compound with a target protein is outlined in the table below.

| Parameter | Description |

| Force Field | A set of parameters to describe the potential energy of the system (e.g., AMBER, CHARMM, GROMOS). |

| Solvent Model | Explicit water model (e.g., TIP3P, SPC/E) to solvate the protein-ligand complex. |

| System Size | The protein-ligand complex solvated in a periodic box of water molecules with counter-ions to neutralize the system. |

| Simulation Time | Typically in the nanosecond to microsecond range to capture relevant biological motions. |

| Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, and binding free energy calculations. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for this compound have been published, studies on related isothiazole (B42339) derivatives provide a framework for how such models could be developed. scispace.comanalis.com.my

A QSAR study on isothiazole-based compounds would involve the following steps:

Data Set Preparation: A series of this compound analogs with varying substituents would be synthesized and their biological activity (e.g., IC50 values against a specific target) would be determined.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest), would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

The resulting QSAR model could then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds. An example of a hypothetical QSAR equation for a series of isothiazolylcarbamates is shown below:

pIC50 = β0 + β1 * LogP + β2 * LUMO + β3 * Molecular_Weight

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the logarithm of the octanol-water partition coefficient, and LUMO is the energy of the lowest unoccupied molecular orbital. The coefficients (β) would be determined by the regression analysis.

Development of Novel Synthetic Strategies for Enhanced Analog Diversity

The currently reported synthesis of this compound involves the reaction of isothiazole-3-carboxylic acid with diphenyl phosphoryl azide (B81097) in the presence of triethylamine (B128534) and tert-butanol (B103910). rsc.org While effective, future research will likely focus on developing more versatile and efficient synthetic routes to access a wider range of analogs.

Future synthetic strategies could explore:

Microwave-assisted synthesis: To reduce reaction times and improve yields.

Flow chemistry: For safer and more scalable production.

Combinatorial chemistry: To rapidly generate large libraries of analogs with diverse substituents on the isothiazole ring and the carbamate (B1207046) moiety.

Development of novel building blocks: The synthesis of variously substituted isothiazole-3-carboxylic acids would be a key step in creating a diverse library of final compounds.

The table below outlines a potential synthetic scheme for generating analog diversity, starting from a substituted isothiazole precursor.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Halogenation of isothiazole | N-halosuccinimide (NXS) | Introduction of a handle for cross-coupling reactions. |

| 2 | Suzuki or Stille coupling | Boronic acid or stannane, Pd catalyst, base | Introduction of aryl or alkyl groups at various positions. |

| 3 | Carboxylation | CO2, organolithium reagent | Formation of the carboxylic acid precursor. |

| 4 | Curtius rearrangement | Diphenylphosphoryl azide (DPPA), tert-butanol | Formation of the tert-butyl carbamate. |

Mechanistic Studies of Biological Interactions at the Molecular Level

Understanding the precise molecular mechanism by which this compound and its derivatives exert their biological effects is crucial for their rational design and development. While the downstream products are known to inhibit sodium channels, the specific interactions of the isothiazolylcarbamate core are yet to be fully elucidated. sci-hub.semedwinpublishers.com

Future mechanistic studies could involve:

Photoaffinity labeling: To identify the specific binding site of the compound on its target protein.

X-ray crystallography: To obtain a high-resolution structure of the ligand-protein complex, revealing the precise binding mode.

Site-directed mutagenesis: To identify key amino acid residues involved in the binding interaction.

Biophysical techniques: Such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction.

Exploration of Isothiazolylcarbamates in Materials Science and Catalysis

The isothiazole ring is a unique heterocyclic scaffold with interesting electronic properties, suggesting that isothiazolylcarbamates could have applications beyond medicinal chemistry. thieme-connect.comthieme-connect.com

In materials science , the isothiazole moiety could be incorporated into polymers or organic electronic materials. The nitrogen and sulfur heteroatoms can influence the electronic and photophysical properties of the resulting materials, potentially leading to applications in:

Organic light-emitting diodes (OLEDs): As components of emissive or charge-transporting layers.

Organic photovoltaics (OPVs): As electron-donating or electron-accepting materials.

Sensors: Where the interaction of the isothiazole ring with analytes could lead to a detectable change in a physical property.

In catalysis , isothiazolylcarbamates could be explored as ligands for transition metal catalysts. The nitrogen and sulfur atoms of the isothiazole ring can coordinate to metal centers, and the carbamate group could be modified to tune the steric and electronic properties of the ligand. Such catalysts could find applications in a variety of organic transformations, including cross-coupling reactions and asymmetric catalysis. thieme-connect.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl isothiazol-3-ylcarbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Tert-butyl carbamates are typically synthesized via nucleophilic substitution or carbamate coupling. For example, reacting isothiazol-3-amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) with a base (e.g., triethylamine or pyridine) at 0–25°C yields the product . Optimization studies suggest that reaction time (0.75–2 hours) and solvent choice significantly affect purity. For instance, using 1,4-dioxane at 90°C improves reaction efficiency but may require post-synthesis purification via column chromatography .

Q. How can researchers characterize this compound’s structural integrity post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are critical. For example, axial vs. equatorial conformations of tert-butyl groups in carbamates can be resolved using dynamic low-temperature NMR, as demonstrated in hexahydrotriazacyclohexane derivatives . Additionally, Fourier-transform infrared spectroscopy (FTIR) confirms carbamate C=O and N-H stretching bands (~1700 cm⁻¹ and ~3350 cm⁻¹, respectively) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store in airtight containers at –20°C to prevent hydrolysis. Avoid exposure to moisture, heat (>40°C), or acidic/basic conditions, which cleave the Boc protecting group. Safety protocols include grounding metal containers and using explosion-proof equipment during handling, as per tert-butyl hydroperoxide safety guidelines .

Advanced Research Questions

Q. How can experimental design (DoE) optimize epoxidation or other functionalization reactions involving this compound?

- Methodological Answer : Statistical design of experiments (DoE) identifies critical factors (e.g., catalyst loading, temperature, solvent polarity). For example, molybdenum hexacarbonyl (Mo(CO)₆) catalyzes epoxidation of tert-butyl derivatives in 1,2-dichloroethane, where optimal TBHP (tert-butyl hydroperoxide) molar ratios minimize side reactions . Response surface methodology (RSM) can model nonlinear interactions between variables to maximize substrate conversion .

Q. How do solvent effects and steric hindrance from the tert-butyl group influence conformational dynamics in carbamate derivatives?

- Methodological Answer : DFT calculations with explicit solvent models reveal that polar solvents stabilize equatorial tert-butyl conformers due to dipole-dipole interactions, whereas axial conformers dominate in nonpolar media. Crystallographic studies (e.g., X-ray diffraction) validate these predictions, as seen in 1,3,5-triazinane systems .

Q. What strategies mitigate contradictions in spectroscopic data for this compound analogs?

- Methodological Answer : Discrepancies between NMR and computational data often arise from solvent effects or dynamic equilibria. For example, low-temperature NMR (–40°C) can "freeze" rotamers, resolving overlapping signals. Cross-validation with gas-phase DFT calculations (excluding solvent) helps distinguish thermodynamic vs. kinetic products .

Q. How can this compound serve as a precursor in biologically active heterocycles?

- Methodological Answer : The isothiazole core is a pharmacophore in antimicrobial and anti-inflammatory agents. After Boc deprotection (e.g., using TFA), the free amine can undergo Suzuki-Miyaura coupling or amide formation to generate libraries for SAR studies. For example, thiazole carbamate derivatives show activity in kinase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.